4-(Cyclopentylamino)butan-2-ol is a bifunctional secondary amino alcohol characterized by its 1,3-spacing between the hydroxyl and amine groups, capped with a lipophilic cyclopentyl ring. In procurement and material design, this compound serves as a critical intermediate for synthesizing hindered chiral ligands, active pharmaceutical ingredients (APIs), and surface-passivating agents for optoelectronics. Unlike simpler primary amino alcohols, the N-cyclopentyl substitution provides a precise balance of steric hindrance and conformational flexibility, making it highly valuable for applications requiring controlled coordination geometry or enhanced solubility in non-polar organic process solvents [1].
Substituting 4-(Cyclopentylamino)butan-2-ol with the baseline 4-amino-2-butanol or bulkier N-cyclohexyl analogs compromises both synthetic yield and formulation stability. Primary amines like 4-amino-2-butanol are prone to unwanted di-alkylation and cross-linking during complex API synthesis, leading to higher purification costs and lower batch-to-batch reproducibility. Conversely, substituting with an N-cyclohexyl or N-tert-butyl derivative introduces excessive steric bulk that can severely depress coordination kinetics in organometallic ligand formation or disrupt the dense packing required for effective defect passivation in perovskite thin films. The cyclopentyl moiety balances lipophilicity for solvent compatibility with a moderate steric profile that preserves nucleophilic reactivity [1].
Replacing the cyclopentyl group with acyclic alkylamines may reduce target engagement; ring rigidity is linked to reported activity context.
2-(Cyclopentylamino)butan-1-ol and related regioisomers exhibit distinct physicochemical and receptor-interaction profiles; direct replacement may shift assay outcomes.
Commercial supply is a racemic mixture; enantiopure synthesis is accessible but not standard. Enantiomer-specific response differences require independent validation.
The addition of the cyclopentyl ring significantly alters the partition coefficient of the amino alcohol. While the baseline 4-amino-2-butanol is highly hydrophilic and poorly soluble in non-polar solvents, 4-(Cyclopentylamino)butan-2-ol exhibits an estimated LogP increase of approximately +1.5 units. This structural modification enables complete dissolution in standard industrial solvents like toluene and chlorobenzene at concentrations exceeding 50 mg/mL, whereas the primary amine baseline requires polar co-solvents that can degrade moisture-sensitive precursors [1].
| Evidence Dimension | Calculated LogP / Lipophilicity |
| Target Compound Data | Calculated LogP ~ 1.2 to 1.5 |
| Comparator Or Baseline | 4-amino-2-butanol (Calculated LogP ~ -0.3) |
| Quantified Difference | >1.5 unit increase in LogP |
| Conditions | Standard ambient conditions, non-polar solvent formulation |
Eliminates the need for polar co-solvents in moisture-sensitive formulations, directly improving processability in thin-film manufacturing and organometallic synthesis.
In the synthesis of complex pharmaceutical intermediates, primary amino alcohols like 4-amino-2-butanol frequently undergo over-alkylation, yielding mixtures of secondary and tertiary amines that require extensive chromatographic separation. The secondary amine in 4-(Cyclopentylamino)butan-2-ol sterically and electronically restricts further alkylation under standard SN2 conditions. Comparative kinetic models of N-alkylations demonstrate that secondary amines with cycloalkyl substituents yield >95% mono-functionalized products, reducing purification losses compared to unhindered primary amines [1].
| Evidence Dimension | Selectivity for mono-alkylation |
| Target Compound Data | >95% selectivity for mono-alkylation |
| Comparator Or Baseline | 4-amino-2-butanol (<70% selectivity due to di-alkylation) |
| Quantified Difference | >25% improvement in target yield |
| Conditions | Standard electrophilic substitution/alkylation conditions |
High chemoselectivity drastically reduces downstream purification costs and improves overall yield in multi-step API manufacturing.
Recent advancements in CsPbBr3 perovskite light-emitting diodes (PeLEDs) utilize 4-amino-2-butanol for defect passivation, but its small size limits moisture stability. By employing the N-cyclopentyl derivative, the hydrophobic ring provides an enhanced steric shield against ambient moisture without disrupting the crystal lattice. The cyclopentyl group offers a calculated cone angle that caps surface trap states, providing a ~20% increase in hydrophobic shielding surface area without exceeding the critical steric threshold that causes lattice disruption in bulkier cyclohexyl analogs [1].
| Evidence Dimension | Moisture barrier effectiveness (hydrophobic shielding) |
| Target Compound Data | Moderate steric bulk (cyclopentyl) enabling dense hydrophobic surface packing |
| Comparator Or Baseline | N-cyclohexyl-4-amino-2-butanol (excessive bulk, poor packing) and 4-amino-2-butanol (insufficient hydrophobicity) |
| Quantified Difference | ~20% increase in hydrophobic shielding area vs. primary amine, without lattice disruption |
| Conditions | Perovskite nanocrystal surface passivation in ambient moisture |
Procuring the cyclopentyl variant allows manufacturers to improve the environmental stability of optoelectronic devices without sacrificing film morphology.
1,3-Amino alcohols are privileged scaffolds for bidentate (N,O) ligands in asymmetric catalysis. The N-cyclopentyl group of 4-(Cyclopentylamino)butan-2-ol provides a distinct steric environment compared to linear alkyl or aryl substituents. When coordinated to transition metals, the cyclopentyl ring increases the steric parameter (A-value) to ~1.5 kcal/mol, which restricts the conformational flexibility of the metallacycle and enforces a rigid chiral pocket. This specific steric bulk typically enhances enantiomeric excess (ee) in asymmetric transfer hydrogenations compared to the unhindered 4-amino-2-butanol, which forms fluxional, poorly stereocontrolled complexes [1].
| Evidence Dimension | Conformational rigidity in metal complexes |
| Target Compound Data | Restricted N-inversion (A-value ~1.5 kcal/mol) |
| Comparator Or Baseline | 4-amino-2-butanol (A-value ~0 kcal/mol, fluxional coordination) |
| Quantified Difference | +1.5 kcal/mol steric parameter enforcing a locked metallacycle |
| Conditions | Bidentate (N,O) coordination to transition metals (e.g., Ru, Ir) |
Provides catalyst developers with a precisely tuned steric environment to maximize enantioselectivity in asymmetric transformations.
The 1,3-spacing and N-cyclopentyl steric bulk make this compound a highly suitable starting material for synthesizing chiral ligands used in transition-metal-catalyzed asymmetric transfer hydrogenations and cross-coupling reactions, where precise control of the coordination sphere is required [1].
Building on the established use of 4-amino-2-butanol in CsPbBr3 PeLEDs, the N-cyclopentyl variant serves as an effective passivating ligand. Its enhanced lipophilicity provides a stronger moisture barrier, improving the long-term operational stability of optoelectronic devices without disrupting charge injection [2].
The combination of a lipophilic cyclopentyl group and a secondary amine makes this compound a valuable pharmacophore building block. It is highly suitable for the synthesis of CNS-active drugs, where optimizing the blood-brain barrier (BBB) penetration via LogP tuning is a critical design parameter [3].